molecular formula C4H6BrN3 B3040050 5-Bromo-1-methyl-1H-imidazol-2-amine CAS No. 151597-83-0

5-Bromo-1-methyl-1H-imidazol-2-amine

Cat. No.: B3040050
CAS No.: 151597-83-0
M. Wt: 176.01
InChI Key: NIUBJORXGIDVNS-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an amine group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazol-2-amine typically involves the bromination of 1-methyl-1H-imidazol-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include mild temperatures and controlled addition of the brominating agent to ensure selective bromination at the 5-position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with altered electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-methyl-1H-imidazol-2-amine or 5-cyano-1-methyl-1H-imidazol-2-amine can be formed.

    Oxidation Products: Oxidation can yield imidazole-2-carboxylic acid derivatives.

    Reduction Products: Reduction typically produces 1-methyl-1H-imidazol-2-amine derivatives with modified functional groups.

Scientific Research Applications

5-Bromo-1-methyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amine group play crucial roles in binding to molecular targets, influencing the compound’s overall activity. Detailed studies on its interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazol-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-1-methyl-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and physical properties.

    5-Bromo-1H-imidazol-2-amine: Lacks the methyl group, affecting its solubility and interaction with other molecules.

Uniqueness

5-Bromo-1-methyl-1H-imidazol-2-amine is unique due to the combination of the bromine atom, methyl group, and amine group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-methylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-3(5)2-7-4(8)6/h2H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUBJORXGIDVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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